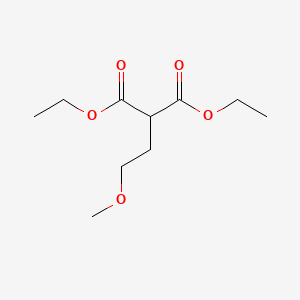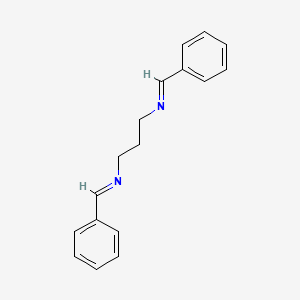
N1,N3-Dibenzylidene-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-Dibenzylidene-1,3-propanediamine is an organic compound with the molecular formula C17H18N2. It is characterized by the presence of two benzylidene groups attached to a 1,3-propanediamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1,N3-Dibenzylidene-1,3-propanediamine can be synthesized through the condensation reaction between benzaldehyde and 1,3-propanediamine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bonds. The reaction can be represented as follows:
C6H5CHO+H2NCH2CH2NH2→C6H5CH=NCH2CH2N=CHC6H5+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N3-Dibenzylidene-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The benzylidene groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde and other oxidized derivatives.
Reduction: Formation of 1,3-propanediamine and benzylamine.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N3-Dibenzylidene-1,3-propanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N3-Dibenzylidene-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzylidene groups play a crucial role in these interactions by providing a reactive site for binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N3-Dibenzylidene-2,2-dimethyl-1,3-propanediamine
- N1,N3-Dibenzylidene-1,3-butanediamine
- N1,N3-Dibenzylidene-1,3-pentanediamine
Uniqueness
N1,N3-Dibenzylidene-1,3-propanediamine is unique due to its specific structural features, including the presence of two benzylidene groups and a 1,3-propanediamine backbone. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
63674-16-8 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-[3-(benzylideneamino)propyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H18N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2 |
InChI-Schlüssel |
UAAULDPIYJDRKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



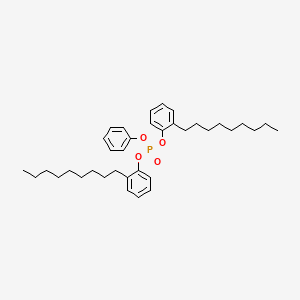

![3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3055184.png)
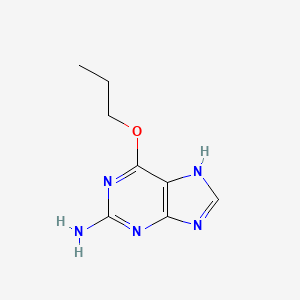
![N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3055186.png)
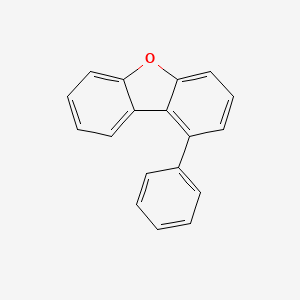
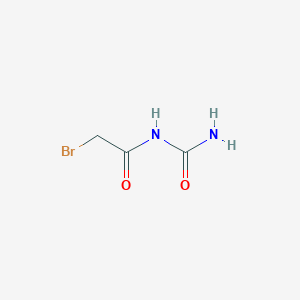
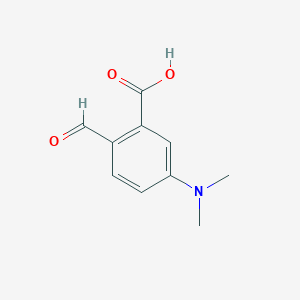

![Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-](/img/structure/B3055192.png)


